Technical Guide: 3,4-Dimethoxybenzyl Chloride (CAS 7306-46-9)
Technical Guide: 3,4-Dimethoxybenzyl Chloride (CAS 7306-46-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dimethoxybenzyl chloride (also known as veratryl chloride), a versatile reagent widely used in organic synthesis. It covers the compound's physicochemical properties, synthesis, reactivity, applications, and safety protocols, presenting data and methodologies relevant to a scientific audience.
Physicochemical Properties
3,4-Dimethoxybenzyl chloride is a benzyl (B1604629) halide featuring two methoxy (B1213986) groups on the aromatic ring. These electron-donating groups enhance its reactivity, particularly in nucleophilic substitution reactions. Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 7306-46-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁ClO₂ | [1][3] |
| Molecular Weight | 186.64 g/mol | [1] |
| Appearance | Colorless to light yellow solid or liquid | [3] |
| Melting Point | 50-53 °C | [5] |
| Boiling Point | 266.98 °C (estimated) | [5] |
| Solubility | Soluble in organic solvents; insoluble in water. | [3] |
| Synonyms | Veratryl chloride, 4-(Chloromethyl)-1,2-dimethoxybenzene | [2] |
Synthesis and Purification
The most common laboratory-scale synthesis of 3,4-Dimethoxybenzyl chloride involves the chlorination of the corresponding alcohol, 3,4-dimethoxybenzyl alcohol (veratryl alcohol), using thionyl chloride.
This protocol is adapted from a standard literature procedure.
Materials:
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3,4-Dimethoxybenzyl alcohol (veratryl alcohol): 235 g
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Thionyl chloride: 200 g
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Dry methylene chloride: 1.4 L
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Ice water
-
Sodium bicarbonate
Procedure:
-
Dissolve 235 g of veratryl alcohol in 1.4 L of dry methylene chloride in a suitable reaction vessel.
-
Cool the solution using an ice bath.
-
Add 200 g of thionyl chloride dropwise to the cooled solution while maintaining the temperature.
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After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Pour the resulting dark brown reaction solution into 1 L of ice water.
-
Neutralize the solution to a pH of 7.0 by carefully adding sodium bicarbonate.
-
Separate the organic (methylene chloride) layer.
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Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to dryness under vacuum.
-
The resulting product is 3,4-dimethoxybenzyl chloride, which can be further purified by recrystallization if necessary. The expected yield is approximately 220 g.[1]
Chemical Reactivity and Applications
3,4-Dimethoxybenzyl chloride is a valuable reagent due to its utility as both a protecting group and a synthetic intermediate.
The 3,4-dimethoxybenzyl (DMB or DMPM) group is frequently used to protect hydroxyl functional groups. It is stable under a wide range of conditions but can be selectively removed, often under oxidative cleavage conditions that leave other protecting groups like benzyl or p-methoxybenzyl ethers intact.
As a reactive electrophile, 3,4-dimethoxybenzyl chloride is an excellent building block for introducing the 3,4-dimethoxybenzyl moiety into target molecules.[3] A common application is in carbon-carbon bond-forming reactions, such as the synthesis of nitriles, which are precursors to carboxylic acids, amines, and other functional groups.
This protocol demonstrates the use of 3,4-dimethoxybenzyl chloride as a synthetic intermediate.
Materials:
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3,4-Dimethoxybenzyl chloride: 1.5 g (9.5 mmol)
-
Sodium cyanide (NaCN): 0.76 g
-
Sodium iodide (NaI): 0.1 g
-
Dry acetone: 5 mL
-
Toluene (B28343): 5 mL
-
Warm water
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.5 g of 3,4-dimethoxybenzyl chloride, 0.76 g of sodium cyanide, 0.1 g of sodium iodide, and 5 mL of dry acetone.
-
Reflux the heterogeneous mixture with vigorous stirring for 20 hours.
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After cooling, filter the mixture and wash the filtered residue with acetone.
-
To the filtrate, add 5 mL of toluene and extract with 3 x 5 mL of warm water.
-
The organic layer contains the desired 3,4-dimethoxybenzyl cyanide product.
Spectroscopic Data
While a publicly available, verified spectrum for 3,4-Dimethoxybenzyl chloride is not readily accessible, the expected NMR signals can be predicted based on its chemical structure. Researchers should obtain experimental data for confirmation.
-
¹H NMR (predicted):
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~6.9 ppm (m, 3H): Signals corresponding to the three protons on the aromatic ring.
-
~4.5 ppm (s, 2H): A singlet for the benzylic methylene protons (-CH₂Cl).
-
~3.8 ppm (s, 6H): Two singlets (or one overlapping singlet) for the two methoxy group protons (-OCH₃).
-
-
¹³C NMR (predicted):
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~149 ppm, ~148 ppm: Signals for the two aromatic carbons bearing the methoxy groups.
-
~130 ppm: Signal for the aromatic carbon bearing the chloromethyl group.
-
~121 ppm, ~112 ppm, ~111 ppm: Signals for the remaining three aromatic carbons.
-
~56 ppm: Signals for the two methoxy carbons.
-
~46 ppm: Signal for the benzylic methylene carbon (-CH₂Cl).
-
Safety and Handling
3,4-Dimethoxybenzyl chloride is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive, a lachrymator (causes tears), and reacts with water.[3]
| Hazard Category | Description & Precautions |
| GHS Classification | Danger: Causes severe skin burns and eye damage.[6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents. |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Recommended storage is often refrigerated (2-8°C).[6] |
| First Aid Measures | Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. Veratryl chloride | C9H11ClO2 | CID 81740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Veratryl chloride | C9H11ClO2 | CID 81740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3,4-Dimethoxybenzyl Chloride | 7306-46-9 [sigmaaldrich.com]
